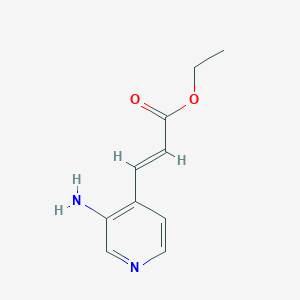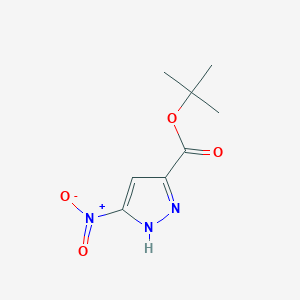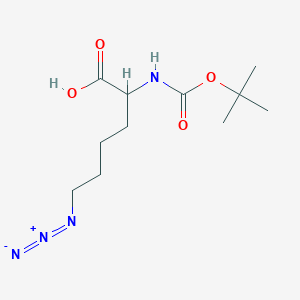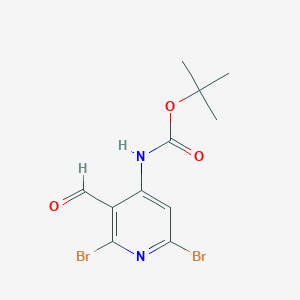
Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate typically involves the reaction of 3-aminopyridine with ethyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the 3-aminopyridine, followed by the addition of ethyl acrylate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to accelerate the reaction, and advanced purification techniques like chromatography or crystallization are used to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(4-aminopyridin-3-yl)acrylate: Similar structure but different position of the amino group.
Methyl (E)-3-(3-aminopyridin-4-yl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
ethyl (E)-3-(3-aminopyridin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)4-3-8-5-6-12-7-9(8)11/h3-7H,2,11H2,1H3/b4-3+ |
InChI-Schlüssel |
GZRBFOMAWOATAP-ONEGZZNKSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=C(C=NC=C1)N |
Kanonische SMILES |
CCOC(=O)C=CC1=C(C=NC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13662734.png)

![1,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13662739.png)


![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![3-Bromo-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13662764.png)
![2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)

![[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B13662792.png)

